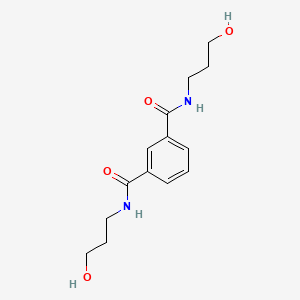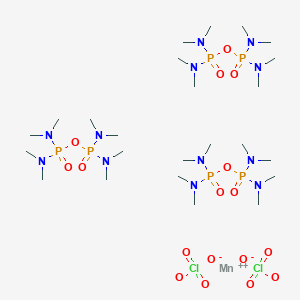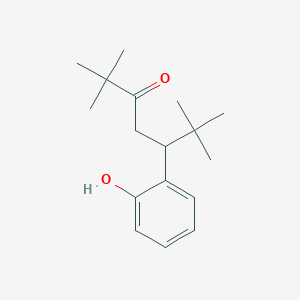
5-(2-Hydroxyphenyl)-2,2,6,6-tetramethylheptan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Hydroxyphenyl)-2,2,6,6-tetramethylheptan-3-one is an organic compound characterized by a hydroxyphenyl group attached to a heptanone backbone with four methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyphenyl)-2,2,6,6-tetramethylheptan-3-one can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with a suitable alkylating agent under basic conditions. The reaction typically proceeds via the formation of an intermediate, which is then subjected to further alkylation to introduce the tetramethylheptanone moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
化学反応の分析
Types of Reactions
5-(2-Hydroxyphenyl)-2,2,6,6-tetramethylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the heptanone moiety can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5-(2-Hydroxyphenyl)-2,2,6,6-tetramethylheptan-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(2-Hydroxyphenyl)-2,2,6,6-tetramethylheptan-3-one involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Hydroxyacetophenone: A precursor in the synthesis of 5-(2-Hydroxyphenyl)-2,2,6,6-tetramethylheptan-3-one.
2,2,6,6-Tetramethylheptan-3-one: A structurally related compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both a hydroxyphenyl group and a tetramethylheptanone moiety, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry.
特性
CAS番号 |
51549-83-8 |
|---|---|
分子式 |
C17H26O2 |
分子量 |
262.4 g/mol |
IUPAC名 |
5-(2-hydroxyphenyl)-2,2,6,6-tetramethylheptan-3-one |
InChI |
InChI=1S/C17H26O2/c1-16(2,3)13(11-15(19)17(4,5)6)12-9-7-8-10-14(12)18/h7-10,13,18H,11H2,1-6H3 |
InChIキー |
UBGZNJATOMPYRQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(CC(=O)C(C)(C)C)C1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


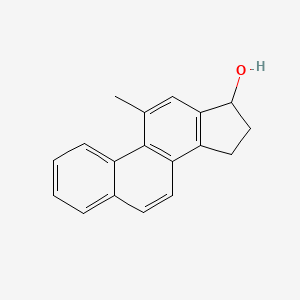

![3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene](/img/structure/B14659481.png)

![N-[(2-Methoxy-1-phenyl-ethylidene)amino]-2,4-dinitro-aniline](/img/structure/B14659492.png)
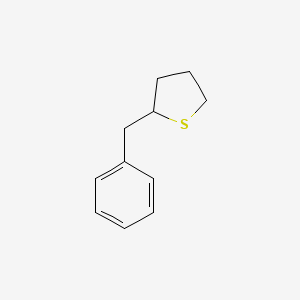
![1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole](/img/structure/B14659505.png)

methanone](/img/structure/B14659509.png)

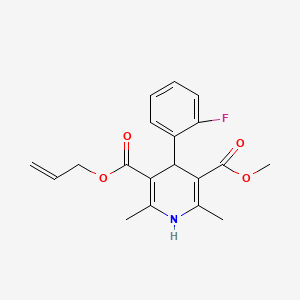
-lambda~5~-phosphane](/img/structure/B14659523.png)
